Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate
Overview
Description
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a hydroxy group, a methoxyphenyl group, and a sulfanyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a catalyst can yield the desired triazolopyrimidine intermediate.
Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Attachment of the Sulfanyl Acetate Moiety: The sulfanyl acetate moiety can be introduced by reacting the triazolopyrimidine intermediate with a suitable thiol reagent, such as thioglycolic acid, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of a nitro group can yield an amine.
Scientific Research Applications
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study enzyme-substrate interactions and to investigate the biological activity of triazolopyrimidine derivatives.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound may interact with DNA or RNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Methyl {[7-hydroxy-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate can be compared with other triazolopyrimidine derivatives, such as:
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound lacks the methoxyphenyl and sulfanyl acetate moieties, which may result in different biological activities and chemical properties.
5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar to the previous compound, it lacks the methoxyphenyl and sulfanyl acetate groups, highlighting the importance of these substituents in modulating the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 2-[[5-(4-methoxyphenyl)-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c1-22-10-5-3-9(4-6-10)11-7-12(20)19-14(16-11)17-15(18-19)24-8-13(21)23-2/h3-7H,8H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOOCCPOWRHSJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=C(N3)SCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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